

Eupalinilide B-Induced Apoptosis in Laryngeal Cancer: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of **Eupalinilide B**'s mechanism of action in inducing apoptosis in laryngeal cancer cells. It consolidates quantitative data, details experimental methodologies, and visualizes key cellular pathways to serve as a comprehensive resource for ongoing and future research in oncology and drug development.

Quantitative Data on Anti-Proliferative Activity

Eupalinilide B, a natural sesquiterpene lactone, has demonstrated potent anti-proliferative effects across a range of laryngeal cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined through proliferation experiments.[1][2] These findings highlight the concentration-dependent manner in which **Eupalinilide B** inhibits the growth of laryngeal cancer cells.[1][3]

Table 1: IC50 Values of **Eupalinilide B** in Laryngeal Cancer Cell Lines



Cell Line	IC50 (μM)	Reference
TU212	1.03	[1][2]
AMC-HN-8	2.13	[1][2]
M4e	3.12	[1][2]
LCC	4.20	[1][2]
TU686	6.73	[1][2]

| Hep-2 | 9.07 |[1][2] |

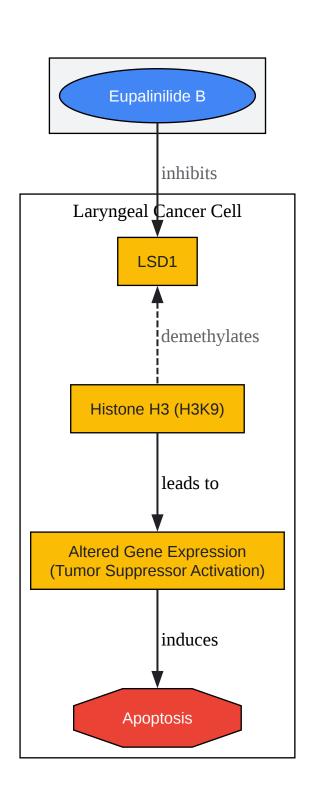
Core Mechanism of Action and Signaling Pathways

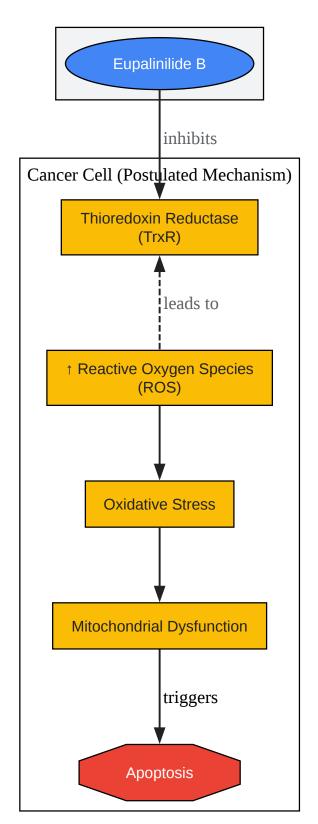
Current research indicates that **Eupalinilide B**'s anti-cancer effects in laryngeal cancer are primarily mediated through its activity as a novel inhibitor of Lysine-specific demethylase 1 (LSD1).[1][2] Additionally, studies on other cancer types suggest a role for oxidative stress-induced apoptosis, a mechanism that may also be relevant in laryngeal cancer.

LSD1 Inhibition Pathway

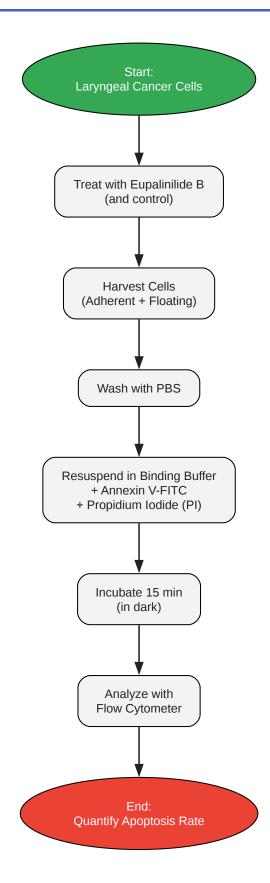
Eupalinilide B has been identified as a selective and reversible inhibitor of LSD1, a flavin adenine dinucleotide-dependent oxidase that plays a critical role in tumorigenesis by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[1] Inhibition of LSD1 by **Eupalinilide B** leads to an increase in the expression of H3K9me1 and H3K9me2 in laryngeal cancer cells.[1] This alteration in histone methylation status is associated with the suppression of tumor cell proliferation and the induction of apoptosis.[1][4]











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